Product packaging for 5-(4-Bromophenyl)nicotinic Acid(Cat. No.:CAS No. 887973-36-6)

5-(4-Bromophenyl)nicotinic Acid

Cat. No.: B3043627
CAS No.: 887973-36-6
M. Wt: 278.1 g/mol
InChI Key: DQZNYKNEGPFGCX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Medicinal Chemistry Research

Pyridine carboxylic acid derivatives, with nicotinic acid as the parent compound, are of paramount importance in medicinal chemistry. chemistryjournal.netresearchgate.net Nicotinic acid itself is a well-established lipid-lowering agent, capable of reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. wikipedia.orgnih.gov This has made it a valuable tool in the management of dyslipidemia and the prevention of cardiovascular diseases. chemistryjournal.netfrontiersin.org

Beyond its role in lipid metabolism, the nicotinic acid scaffold serves as a versatile template for the design and synthesis of new therapeutic agents. researchgate.netnih.gov Researchers have successfully developed derivatives with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netnih.govnih.govresearchgate.net For instance, certain nicotinic acid derivatives have shown promise as potent anti-inflammatory agents, while others are being investigated for their potential in treating tuberculosis and even Alzheimer's disease. chemistryjournal.netnih.govdrugs.com The ability to modify the pyridine ring and the carboxylic acid group allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Role of Halogen Substitutions in Modulating Molecular Recognition and Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a widely employed strategy in drug design to enhance the therapeutic potential of a lead compound. researchgate.netresearchgate.net Halogens can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic distribution. tutorchase.com These modifications can, in turn, affect how the molecule interacts with its biological target, such as an enzyme or receptor. researchgate.netnih.gov

One of the key roles of halogen substitution is the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a Lewis base. researchgate.netacs.org This interaction, similar in nature to a hydrogen bond, can significantly contribute to the binding affinity and selectivity of a drug for its target. researchgate.netnih.gov By strategically placing a halogen atom in a molecule, medicinal chemists can create more potent and specific drugs. researchgate.net Furthermore, halogenation can improve a drug's pharmacokinetic profile by, for example, increasing its metabolic stability and membrane permeability. tutorchase.comnih.gov The presence of bromine, in particular, can enhance a compound's lipophilicity, potentially leading to better absorption and distribution in the body. researchgate.net

Contextualizing 5-(4-Bromophenyl)nicotinic Acid within Contemporary Chemical Biology Research

This compound emerges at the intersection of the two aforementioned areas of research. It is a nicotinic acid derivative that incorporates a bromine atom, a feature known to enhance biological activity. ontosight.ai The presence of the bromophenyl group attached to the pyridine ring creates a molecule with potential for diverse biological interactions. ontosight.ai

While specific, extensive biological activity data for this compound is not widely published in top-tier journals, its structural motifs are found in molecules with significant therapeutic applications. For instance, the bromophenyl group is a component of various biologically active compounds. ontosight.ai Derivatives of nicotinic acid are known to interact with a range of biological targets. chemistryjournal.netresearchgate.net Therefore, this compound represents a valuable building block for the synthesis of new chemical entities with potential applications in areas such as metabolic diseases, inflammation, and oncology. nih.govontosight.ai Its structure is a prime candidate for further investigation and derivatization in the quest for novel therapeutic agents.

Below is a table summarizing some of the key properties of this compound:

PropertyValueSource
CAS Number 887973-36-6 bldpharm.comalchempharmtech.com
Molecular Formula C12H8BrNO2 molbase.com
Molecular Weight 278.101 g/mol molbase.com

Current Research Gaps and Future Perspectives for Nicotinic Acid-Based Chemical Entities

Despite the significant progress in the field of nicotinic acid derivatives, several research gaps and exciting future perspectives remain. A primary gap is the need for a deeper understanding of the structure-activity relationships (SAR) for various derivatives. While it is known that substitutions can modulate activity, more systematic studies are needed to predict the biological effects of specific modifications. nih.gov

The future of research in this area will likely focus on several key directions:

Targeted Drug Design: Moving beyond broad-spectrum activity, the focus will be on designing nicotinic acid derivatives that are highly selective for specific biological targets, leading to more effective therapies with fewer side effects. researchgate.netacs.org

Novel Therapeutic Areas: Exploring the potential of these compounds in new therapeutic areas beyond cardiovascular disease and inflammation, such as neurodegenerative disorders and infectious diseases. chemistryjournal.netfrontiersin.org

Advanced Synthesis Methods: Developing more efficient and sustainable synthetic methods for the preparation of complex nicotinic acid derivatives. google.comgoogle.com This includes the use of biocatalytic processes which are gaining traction over traditional chemical methods. frontiersin.org

Combination Therapies: Investigating the synergistic effects of nicotinic acid derivatives when used in combination with other drugs to enhance therapeutic outcomes. wikipedia.org

The exploration of compounds like this compound and its analogues will be instrumental in these future endeavors. As a versatile scaffold, it holds the potential to be a starting point for the development of the next generation of innovative medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO2 B3043627 5-(4-Bromophenyl)nicotinic Acid CAS No. 887973-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNYKNEGPFGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 4 Bromophenyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 5-(4-Bromophenyl)nicotinic acid would be expected to show distinct signals for each of the non-equivalent protons on the pyridine (B92270) and bromophenyl rings. The analysis would involve examining the chemical shifts (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal. The protons on the pyridine ring, being part of an electron-deficient aromatic system, would likely appear at lower fields (downfield) compared to those on the bromophenyl ring. The coupling constants (J, in Hz) would reveal the connectivity between adjacent protons.

Expected ¹H NMR Data Table (Hypothetical)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyridine) 1H
H-4 (Pyridine) 1H
H-6 (Pyridine) 1H
H-2'/H-6' (Bromophenyl) 2H
H-3'/H-5' (Bromophenyl) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carboxylic). The carbon attached to the bromine atom and the carbons of the pyridine ring would have characteristic chemical shifts influenced by the electronegativity of the heteroatoms.

Expected ¹³C NMR Data Table (Hypothetical)

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (Pyridine)
C-3 (Pyridine)
C-4 (Pyridine)
C-5 (Pyridine)
C-6 (Pyridine)
C-1' (Bromophenyl)
C-2'/C-6' (Bromophenyl)
C-3'/C-5' (Bromophenyl)
C-4' (Bromophenyl)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity of protons within the pyridine and bromophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the two aromatic rings and the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular formula (C₁₂H₈BrNO₂), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragment ions would provide further structural confirmation, likely showing the loss of the carboxylic acid group (-COOH) and cleavage at the bond connecting the two aromatic rings.

Expected Mass Spectrometry Data Table (Hypothetical)

m/z Ion Identity
278/280 [M]⁺

Infrared (IR) Spectroscopy for Functional Group Characterization

The IR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-N and C=C stretching vibrations of the pyridine ring, and C-Br stretching.

Expected IR Spectroscopy Data Table (Hypothetical)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
~1600-1450 C=C / C=N stretch Aromatic Rings
~1300 C-O stretch Carboxylic Acid
~1200 O-H bend Carboxylic Acid

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the carboxylic acid groups, which often form dimers.

Expected X-ray Crystallography Data Table (Hypothetical)

Parameter Value
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)

Analysis of Intermolecular Interactions and Packing Architectures

Without the single-crystal X-ray diffraction data for this compound, a definitive analysis of its intermolecular interactions and crystal packing architecture is not possible. However, based on the molecular structure, one can predict the types of non-covalent interactions that would likely govern its solid-state assembly.

The molecule possesses several functional groups capable of participating in significant intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). This would strongly suggest the formation of hydrogen-bonded networks. A common motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Mechanistic Investigations of Biological Activities Mediated by 5 4 Bromophenyl Nicotinic Acid and Its Derivatives

Enzyme Inhibition Mechanism Studies

The inhibitory action of 5-(4-Bromophenyl)nicotinic acid and its derivatives on several key enzymes has been a significant area of research. These studies provide insights into the molecular interactions that underpin their therapeutic effects.

Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms

Derivatives of nicotinic acid have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. The inhibition of these enzymes can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govscielo.br

The mechanism of inhibition often involves the interaction of the compounds with the active sites of these enzymes. For instance, studies on plant-derived polyphenols, which share structural similarities with some nicotinic acid derivatives, have shown that these compounds can act as competitive or non-competitive inhibitors. nih.govresearchgate.net Molecular docking studies have revealed that interactions such as hydrogen bonds and van der Waals forces with key amino acid residues in the enzyme's active site are responsible for the inhibitory activity. nih.gov For α-amylase, key residues like ASP197, GLU233, and ASP300 have been identified as important for inhibitor binding. nih.gov The inhibition can be reversible and is often concentration-dependent. nih.gov

Table 1: Inhibition of Alpha-Amylase and Alpha-Glucosidase by Nicotinic Acid Analogs

Compound/Extract Target Enzyme Inhibition Type Key Interacting Residues (from docking studies) Reference
Coffee Leaf Extract (containing nicotinic acid derivatives) α-Amylase Competitive ASP197, GLU233, ASP300 nih.gov
Coffee Leaf Extract (containing nicotinic acid derivatives) α-Glucosidase Non-competitive PHE1289, PRO1329 nih.gov
Bavachalcone α-Glucosidase Mixed (competitive and non-competitive) TRP391, ARG428, TRP710 scielo.br

Kinase Inhibition Mechanisms (e.g., VEGFR, EGFR Tyrosine Kinases)

Several derivatives of this compound are potent inhibitors of protein kinases, which are critical regulators of cellular processes like proliferation and survival. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases are key targets in cancer therapy. nih.gov Small molecule inhibitors, often heterocyclic compounds, function by competing with ATP for binding to the kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. nih.govnih.gov Some inhibitors can also bind allosterically, inducing conformational changes that inactivate the enzyme. nih.gov

Derivatives with a quinoline (B57606) or quinazoline (B50416) core, structurally related to nicotinic acid, have been developed as potent VEGFR and EGFR inhibitors. nih.govmerckmillipore.com For example, some quinoline-urea compounds show high potency and selectivity for VEGFR over other tyrosine kinases. merckmillipore.com The development of irreversible inhibitors that form covalent bonds with cysteine residues in the ATP-binding pocket represents a strategy to enhance therapeutic efficacy. nih.gov Dual inhibition of both EGFR and VEGF pathways is also being explored as a more effective cancer treatment strategy. nih.gov

Table 2: Kinase Inhibition by Nicotinic Acid-Related Compounds

Inhibitor Class Target Kinase(s) Mechanism of Action Key Features Reference
Quinoline-urea compounds VEGFR-1, -2, -3, PDGFR, c-Kit ATP-competitive inhibition Potent and selective for VEGFR family merckmillipore.com
4-(Phenylamino)quinazoline derivatives EGFR Reversible and irreversible ATP-competitive inhibition Some form covalent bonds with cysteine residues nih.gov
Dual EGFR-VEGF inhibitors EGFR, VEGFR Inhibition of both pathways Aims to overcome resistance and improve efficacy nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Profiles and Mechanisms

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

While classic NSAIDs inhibit both COX-1 and COX-2, the development of selective COX-2 inhibitors was driven by the hypothesis that selective inhibition would reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govyoutube.com The structural basis for this selectivity lies in differences in the active sites of the two isoforms; COX-2 has a larger binding pocket that can accommodate bulkier inhibitors. youtube.com

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, which may be mediated, in part, through the inhibition of COX enzymes. The inhibition mechanism typically involves blocking the channel through which the substrate, arachidonic acid, enters the enzyme's active site. nih.gov The nature of inhibition can vary, with some compounds acting as irreversible inhibitors, such as aspirin, while others are reversible. nih.gov

Table 3: Cyclooxygenase Inhibition Profiles

Inhibitor Type Target(s) Primary Mechanism Key Distinction Reference
Non-selective NSAIDs COX-1 and COX-2 Competitive inhibition of arachidonic acid binding Inhibit both constitutive and inducible isoforms nih.gov
Selective COX-2 Inhibitors COX-2 Competitive inhibition Exploit larger active site of COX-2 for selectivity youtube.com
Aspirin COX-1 and COX-2 Irreversible acetylation of a serine residue in the active site Irreversible inhibition, more potent against COX-1 nih.gov

Receptor Modulation and Ligand-Receptor Interactions

The interaction of this compound and its derivatives with various receptors is another critical aspect of their biological activity. These interactions can lead to a range of physiological responses.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity and Modulatory Mechanisms (e.g., α7, α3β2)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in fast synaptic transmission in the nervous system. acs.org They exist as various subtypes with distinct subunit compositions, leading to different pharmacological and functional properties. nih.gov The α7 and α4β2* subtypes are predominant in the brain. nih.govfrontiersin.org

Compounds related to nicotinic acid can act as agonists, antagonists, or allosteric modulators at nAChRs. Achieving subtype selectivity is a major goal in drug development to target specific neurological conditions with fewer side effects. acs.org For instance, α7 nAChRs are characterized by rapid desensitization, and positive allosteric modulators (PAMs) that enhance agonist-induced activation without causing desensitization are of significant therapeutic interest. mdpi.com The α3β4 subtype, also known as the ganglionic nAChR, is another important target. acs.org

The interaction with nAChRs can also involve non-canonical signaling pathways. Some nAChR subtypes, including α7, can mediate metabotropic signaling through G-protein coupling. frontiersin.orgnih.gov

Table 4: Modulation of Nicotinic Acetylcholine Receptor Subtypes

nAChR Subtype Key Characteristics Known Modulatory Mechanisms Therapeutic Relevance Reference
α7 Homomeric, rapid desensitization, high Ca2+ permeability Agonism, antagonism, positive allosteric modulation (PAM), G-protein coupling Cognitive disorders, inflammation, pain mdpi.comfrontiersin.orgnih.gov
α4β2* Heteromeric, high affinity for nicotine (B1678760) Agonism, desensitization Nicotine addiction, Parkinson's disease nih.govnih.govfrontiersin.org
α3β4* Heteromeric, ganglionic subtype Agonism, partial agonism Addiction, autonomic regulation acs.org

Exploration of G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR109A)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. carewellpharma.in Nicotinic acid is known to act as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as niacin receptor 1. nih.govuni.lu This interaction is responsible for the lipid-lowering effects of niacin. nih.gov

Activation of GPR109A by nicotinic acid stimulates G-proteins, leading to downstream signaling events. nih.gov Molecular modeling and simulation studies have provided insights into the binding of niacin to GPR109A, identifying key amino acid residues involved in the interaction, such as R111, C177, S178, and S179. nih.gov Understanding these interactions is crucial for designing new GPR109A agonists with improved therapeutic profiles and reduced side effects. nih.gov The activation of GPR109A has also been shown to play a role in maintaining intestinal health. mdpi.com

Table 5: Interaction with G-Protein Coupled Receptor GPR109A

Ligand Receptor Key Interacting Residues Downstream Effect Reference
Nicotinic Acid GPR109A R111, C177, S178, S179 Activation of G-proteins, antilipolytic effects nih.govnih.gov
Nicotinic Acid GPR109A Not specified Upregulation of aquaporins in intestinal cells mdpi.com

Antipathogenic Action Mechanisms

Derivatives of this compound have shown promise in targeting a variety of pathogens, including mycobacteria, other bacteria, fungi, and nematodes. The mechanisms underlying these activities are diverse and depend on the specific derivative and the target organism.

Antimycobacterial Activity Mechanisms against Mycobacterium tuberculosis

The fight against tuberculosis, caused by Mycobacterium tuberculosis, requires novel therapeutic agents that can overcome existing drug resistance. Nicotinic acid derivatives, structurally related to this compound, have been investigated for their antimycobacterial properties.

One key mechanism involves the bacterial enzyme nicotinamidase/pyrazinamidase (PncA). Nicotinamide (B372718), a related compound, can inhibit the replication of M. tuberculosis within macrophages. nih.gov This intracellular activity is dependent on a functional PncA enzyme in the bacterium. nih.gov However, in the absence of PncA, nicotinamide fails to inhibit mycobacterial replication within these host cells, suggesting a host-specific target may also be involved for some derivatives. nih.gov

The development of new antimycobacterial agents often focuses on unique modes of action to circumvent resistance. nih.gov Several targets in M. tuberculosis have been identified, including enzymes essential for survival and growth. For instance, thiamin phosphate (B84403) synthase (TPS) is crucial for the intracellular growth of the pathogen, and its inhibition can severely affect the bacterium's viability. nih.gov Virtual screening has identified compounds that can inhibit MtTPS, highlighting the potential for targeting specific metabolic pathways. nih.gov While direct inhibition of M. tuberculosis enzymes by this compound itself has not been extensively detailed in the available literature, the known activity of related nicotinic acid derivatives suggests that interference with essential enzymatic processes is a likely mechanism of action.

Broad-Spectrum Antimicrobial Mechanisms (Antibacterial, Antifungal)

Derivatives of nicotinic acid have demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains. The structural features of these compounds play a crucial role in their efficacy.

Newly synthesized nicotinamides, for instance, have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. bg.ac.rs The antimicrobial potential of pyridinium (B92312) salts, which can be derived from nicotinic acid, is also well-established. researchgate.net The mechanism of action for these broad-spectrum agents often involves the disruption of fundamental cellular processes. For example, some antibacterial drugs function by inhibiting nucleic acid synthesis, blocking RNA polymerase activity, or interfering with DNA replication. lumenlearning.com Others target the bacterial membrane, leading to its disruption and subsequent cell death. lumenlearning.com

Compound TypeTarget OrganismsPotential Mechanism of Action
NicotinamidesPseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis, Candida albicansInhibition of AMR-related proteins (e.g., bleomycin (B88199) resistance protein), disruption of cellular processes. bg.ac.rs
Acylhydrazones of Nicotinic AcidGram-positive bacteria, Candida spp.Not fully elucidated, structure-dependent. nih.gov
Quaternary Pyridinium SaltsFusarium culmorumDisruption of fungal cell integrity, potential growth promotion of host plant. mdpi.com

Nematicidal Activity Mechanisms

Plant-parasitic nematodes pose a significant threat to agriculture, and new, effective nematicides are needed. researchgate.net Heterocyclic compounds, including derivatives of nicotinic acid, have emerged as promising candidates. researchgate.net

A study on the nematicidal activity of nicotinic acid amides revealed that N-(4-bromophenyl)nicotinamide, a compound structurally very similar to the subject of this article, exhibited the highest potential for inhibiting the egg hatching of the root-knot nematode Meloidogyne incognita. researchgate.net The mechanism of action for nicotine and its derivatives against nematodes is thought to involve the acetylcholine receptor. researchgate.netnih.gov Nicotine itself has shown variable toxicity against different nematode species, and its effects include the inhibition of egg hatching. researchgate.net The development of resistance in some nematode populations suggests specific receptor targets. researchgate.net

Recent research into nematicidal compounds has identified that some, like tioxazafen, act by interfering with the nematode's ribosomes. nih.gov Other nematicidal agents, such as oxalic acid produced by fungi, can directly kill nematodes and induce plant resistance by strengthening root lignification. nih.gov While the precise molecular interactions of this compound derivatives with nematode targets require further investigation, the existing evidence strongly points towards interference with neuromuscular function and developmental processes like egg hatching.

CompoundTarget NematodeObserved EffectPotential Mechanism
N-(4-bromophenyl)nicotinamideMeloidogyne incognitaMaximum egg hatching inhibition. researchgate.netInterference with developmental processes.
NicotineVarious species including Heterodera glycines, Meloidogyne haplaInhibition of egg hatching, juvenile mortality. researchgate.netAction on acetylcholine receptors. researchgate.net

Antioxidant Mechanisms and Cellular Protection

In addition to their antipathogenic properties, this compound and its derivatives exhibit antioxidant activities that contribute to cellular protection. These mechanisms involve the scavenging of harmful free radicals and the inhibition of lipid peroxidation.

Radical Scavenging Mechanisms

Free radicals are highly reactive molecules that can cause damage to cells, and antioxidants can neutralize them. The radical scavenging activities of niacin-related compounds have been investigated using techniques like electron spin resonance spectroscopy. nih.gov

Many niacin derivatives have demonstrated the ability to scavenge hydroxyl radicals. nih.gov Notably, nicotinic acid hydrazide and isonicotinic acid hydrazide were also effective at scavenging nitric oxide and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, suggesting that the hydrazide moiety plays a crucial role in their broad radical-scavenging capabilities. nih.gov The antioxidant potential of novel nicotinic acid derivatives has been confirmed, with some compounds exhibiting superoxide (B77818) dismutase (SOD)-like activity comparable to ascorbic acid. nih.gov

The general mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The efficiency of these mechanisms is influenced by the molecular structure of the antioxidant.

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell damage. Nicotinic acid and its derivatives can protect against this process.

One of the key mechanisms by which nicotinic acid inhibits lipid peroxidation is by acting as a precursor to the coenzymes NAD+ and NADP+. nih.gov NADP+ is essential for the function of antioxidant enzymes like glutathione (B108866) peroxidase. nih.gov Clinical observations have supported the role of nicotinic acid in limiting lipid peroxidation, as evidenced by its ability to decrease levels of malondialdehyde (MDA), a product of lipid peroxidation. nih.gov

Cellular Pathway Modulation

The biological effects of nicotinic acid and its derivatives are often rooted in their ability to modulate key cellular pathways involved in inflammation and cell signaling. The presence of a substituted phenyl ring, such as the 4-bromophenyl group, is a common strategy in medicinal chemistry to enhance potency and selectivity.

Studies on various nicotinic acid derivatives have shown their capability to suppress inflammatory responses. For instance, certain synthesized nicotinic acid derivatives have been evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The most active of these compounds were found to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.gov This suggests a mechanism of action that involves the downregulation of key inflammatory mediators.

One study investigating 2-substituted phenyl derivatives of nicotinic acid found that compounds featuring a 2-bromophenyl substituent exhibited notable analgesic and anti-inflammatory activities. These compounds significantly reduced the serum levels of TNF-α and IL-6, highlighting the role of halogenated phenyl groups in enhancing anti-inflammatory potential. jst.go.jpresearchgate.net Similarly, research into 2-hydroxy-N-(4-substituted phenyl)nicotinamides revealed that derivatives with a 4-bromo substitution showed potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a product of iNOS activity. researchgate.net

The general mechanism for the anti-inflammatory effects of nicotinic acid itself involves the G protein-coupled receptor 109A (GPR109A). Activation of GPR109A in immune cells like macrophages can lead to a decrease in the production of inflammatory cytokines. nih.gov

Table 1: Effects of Nicotinic Acid Derivatives on Inflammatory Markers

Compound/Derivative Class Model System Effect on TNF-α Effect on IL-6 Effect on iNOS/NO Reference
Novel nicotinic acid derivatives LPS/INF γ-stimulated RAW 264.7 macrophages Inhibition Inhibition Inhibition nih.gov
2-Bromophenyl-substituted nicotinic acid derivatives In vivo (rat model) ↓ Serum Levels ↓ Serum Levels Not specified jst.go.jpresearchgate.net

The modulation of cytokine and enzyme expression by nicotinic acid and its derivatives is a downstream effect of their interaction with upstream cell signaling pathways. Key pathways implicated include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The NF-κB pathway is a critical regulator of genes involved in inflammation. In an inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Nicotinic acid has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory molecules. nih.gov

While direct evidence for this compound is lacking, a related compound, SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], has been shown to block MAPK activity induced by a cannabinoid receptor agonist. researchgate.net This indicates that the 5-(4-bromophenyl) structural motif can be part of molecules that modulate crucial signaling pathways like MAPK.

Furthermore, another complex molecule containing the 4-bromophenyl group, GAT107 ((3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide), acts as a potent modulator of the α7 nicotinic acetylcholine receptor (nAChR). nih.govacs.org Activation of α7 nAChR is known to initiate anti-inflammatory signaling pathways. nih.govnih.gov

Studies on nicotinic acid have also demonstrated its ability to inhibit the Akt/mTOR signaling pathway via its receptor GPR109A in pancreatic β-cells, which in turn suppresses the production of inflammatory cytokines. mdpi.comnih.gov It is plausible that derivatives like this compound could engage similar GPR109A-dependent or independent signaling cascades.

Metabolic Interaction Mechanisms Related to Nicotinic Acid Metabolism

The primary mechanism through which nicotinic acid influences metabolism is by acting as an agonist for the GPR109A receptor, which is highly expressed in adipocytes (fat cells). nih.govbiorxiv.org Activation of GPR109A in adipocytes inhibits lipolysis, the breakdown of stored triglycerides into free fatty acids (FFAs). This leads to a reduction in the release of FFAs into the bloodstream. Since FFAs are a key substrate for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), this action contributes to the lipid-lowering effects of nicotinic acid. biorxiv.orgarizona.edu

While the specific interactions of this compound with GPR109A have not been detailed, its structural similarity to nicotinic acid suggests it may also act as a ligand for this receptor. The nature and potency of this interaction would be influenced by the 4-bromophenyl substituent.

Beyond its effects on lipid metabolism, niacin also influences energy homeostasis through GPR109A signaling. Studies in mice have shown that niacin can reduce body weight and fat mass by inhibiting fat synthesis (lipogenesis) in the liver and stimulating heat production (thermogenesis) in brown adipose tissue. biorxiv.org Furthermore, niacin has been found to decrease the absorption of fatty acids in the intestine via GPR109A. biorxiv.org

It is important to note that some metabolic effects of niacin have been observed to be independent of GPR109A. For example, in GPR109A knockout mice, niacin was still able to decrease fasting serum FFA concentrations and reduce triglyceride accumulation in the liver. nih.govarizona.edu This suggests the existence of other, yet to be fully elucidated, mechanisms of action for nicotinic acid and its derivatives. The metabolism of nicotinic acid itself involves conversion into several metabolites, including nicotinamide and nicotinuric acid. mdpi.com The metabolic fate of a derivative like this compound would likely involve different enzymatic pathways due to its substituent.

Table 2: Investigated Biological Activities of Nicotinic Acid and its Derivatives

Compound/Derivative Primary Target/Pathway Key Biological Effect Reference
Nicotinic Acid GPR109A Inhibition of adipocyte lipolysis nih.govbiorxiv.org
Novel Nicotinic Acid Derivatives COX-2 Anti-inflammatory activity nih.gov
2-Aryl Nicotinic Acid Derivatives Inflammatory Cytokines (TNF-α, IL-6) Analgesic and anti-inflammatory activity researchgate.netchemistryjournal.net
GAT107 ((+)-4BP-TQS) α7 Nicotinic Acetylcholine Receptor Allosteric agonist-positive allosteric modulator nih.govacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 4-Bromophenyl Moiety on Biological Activity and Molecular Recognition

The 4-bromophenyl group attached to the 5-position of the nicotinic acid scaffold plays a critical role in defining the molecule's biological activity and its ability to be recognized by molecular targets. The bromine atom, being a halogen, imparts specific electronic and steric properties that are crucial for molecular interactions.

Research into nicotinamide (B372718) derivatives as inhibitors of human cholinesterases (AChE and BChE) has demonstrated the influence of substituents on the phenyl ring. In these studies, the 4-bromo substituted derivative was found to be a potent inhibitor. When comparing a range of substituents at the para-position, the effect on the inhibition constant (Ki) for AChE followed the order: 4-F < 4-H < 4-NO2 < 4-Cl < 2-OCH3 < 4-OCH3 < 4-Br < 4-Ph ≤ 4-CH3. nih.gov This indicates that the 4-bromo substituent contributes significantly to the binding affinity for the enzyme, being one of the more effective substituents in this series. nih.gov

The presence of an electron-withdrawing group, such as bromine, at the para-position of a phenyl ring attached to a heterocyclic scaffold has been noted to correlate with good antibacterial activity in other classes of compounds. nih.gov Furthermore, the substitution of a chlorine atom with the more lipophilic bromine atom in other molecular frameworks has been a deliberate strategy to enhance biological effects by increasing the compound's lipophilic character. mdpi.com This increased lipophilicity can improve membrane permeability and interaction with hydrophobic pockets in target proteins.

Table 1: Impact of Phenyl Ring Substituents on Acetylcholinesterase (AChE) Inhibition

Substituent (at position 4 unless specified)Relative AChE Inhibition Potency (based on Ki)
-FLowest
-HLow
-NO2Moderate
-ClModerate-High
-OCH3 (at position 2)High
-OCH3High
-BrVery High
-PhHighest
-CH3Highest

This table illustrates the relative potency of different substituents on the phenyl ring of nicotinamide derivatives in inhibiting AChE, with the 4-bromo group showing significant potency. Data is derived from the order of inhibition constants (Ki) reported in studies. nih.gov

Influence of Substituent Variations on the Nicotinic Acid Scaffold

Modifications to the nicotinic acid core, particularly at the carboxylic acid group, have been shown to produce derivatives with a wide range of biological activities. Nicotinic acid itself is a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), which is vital for metabolic processes. frontiersin.org However, its derivatives can be designed to target specific enzymes or pathways.

For instance, converting the carboxylic acid group of nicotinic acid into acylhydrazones and subsequently into 1,3,4-oxadiazole (B1194373) derivatives has been a successful strategy for developing new antimicrobial agents. mdpi.com SAR analysis of these compounds revealed that the acylhydrazone derivatives were generally more active against Gram-positive bacteria than their corresponding 1,3,4-oxadiazoline counterparts. mdpi.com Conversely, the 3-acetyl-1,3,4-oxadiazolines showed better activity against fungal strains. mdpi.com

The nature of the substituent introduced via the acylhydrazone linkage is also critical. A derivative bearing a 5-nitrofuran substituent was found to be the most active against Gram-positive bacteria, including Staphylococcus epidermidis (MIC = 1.95 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 µg/mL). mdpi.com This highlights that while the nicotinic acid scaffold provides the basic structure, specific substituents are key determinants of potency and spectrum of activity.

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound TypeSubstituentTarget OrganismActivity (MIC in µg/mL)
Acylhydrazone5-nitrofuran (Compound 13)Staphylococcus epidermidis1.95
Acylhydrazone5-nitrofuran (Compound 13)Staphylococcus aureus (MRSA)7.81
1,3,4-Oxadiazoline5-nitrofuran (Compound 25)Bacillus subtilis7.81
1,3,4-Oxadiazoline5-nitrofuran (Compound 25)Candida albicans15.62
Acylhydrazone5-nitrofuran (Compound 13)Candida albicansNo Activity

This table shows the minimum inhibitory concentration (MIC) for selected nicotinic acid derivatives, demonstrating the influence of both the scaffold modification (Acylhydrazone vs. 1,3,4-Oxadiazoline) and the specific substituent on antimicrobial activity. mdpi.com

Correlation between Molecular Features and Biological Activity

The biological activity of nicotinic acid derivatives is a multifactorial property governed by a combination of molecular features, including lipophilicity, electronic effects, and steric properties. A clear correlation often exists between these features and the observed potency of the compounds.

Lipophilicity is a critical parameter influencing a molecule's ability to cross biological membranes and interact with target sites. As noted in studies on other bromo-derivatives, the introduction of a bromine atom increases the lipophilic character of a molecule, which can be beneficial for antimicrobial activity. mdpi.com The relationship between lipophilicity and biological activity can be quantified using parameters like RM0 values derived from chromatography, where a positive correlation between lipophilicity and the production of reactive nitrogen intermediates by phagocytes has been observed in some compound series. nih.gov

Electronic properties of substituents also play a direct role. The inhibitory effect of nicotinamide derivatives on cholinesterases was shown to be dependent on the substituent present on the side ring of the molecule. nih.gov The 4-bromophenyl group, with its electron-withdrawing nature, can participate in specific interactions such as halogen bonding or dipole-dipole interactions within the active site of a target protein, thereby enhancing binding affinity.

Computational studies, such as Comparative Molecular Field Analysis (CoMSIA), can further elaborate on these relationships. Such models have indicated that hydrophobic and steric substituents on a benzene (B151609) ring can have decisive effects on the biological activity of compounds, guiding further structural optimizations. researchgate.net

Stereochemical Influences on Activity Profiles

Stereochemistry is a pivotal factor that dictates the biological activity of chiral molecules, as biological systems are inherently chiral. nih.govresearchgate.net The three-dimensional arrangement of atoms in a molecule can profoundly affect its binding to targets, metabolism, and transport across membranes. nih.gov Although specific stereochemical studies on 5-(4-Bromophenyl)nicotinic Acid are not prevalent in the reviewed literature, the principles derived from studies of other chiral compounds are directly applicable.

For many classes of compounds, stereochemistry is the primary driver for potency and pharmacokinetic profiles. nih.gov Research on the chiral compound 3-Br-acivicin and its derivatives has shown that biological activity can be highly stereospecific. In that case, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.govresearchgate.netmalariaworld.orgnih.gov This difference was attributed not only to target binding but also to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system. nih.govmalariaworld.orgnih.gov

This demonstrates that even if different stereoisomers could theoretically bind to a target, their ability to reach that target can be stereochemically dependent. Therefore, if chiral centers were introduced into the this compound structure, it would be expected that the resulting enantiomers or diastereomers would exhibit different activity profiles and potencies. Molecular modeling can help elucidate the structural and stereochemical requirements for efficient interaction with a biological target, revealing how stereochemistry affects binding and, consequently, biological function. nih.govnih.gov

Crystal Engineering and Supramolecular Assembly of 5 4 Bromophenyl Nicotinic Acid

Design and Synthesis of Co-crystals and Salts Involving 5-(4-Bromophenyl)nicotinic Acid

The design of co-crystals and salts of this compound hinges on the principles of supramolecular chemistry, where predictable interactions between molecules guide the formation of new crystalline structures. The molecule possesses key functional groups for crystal engineering: a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and a pyridine (B92270) nitrogen atom, which is a primary hydrogen bond acceptor. Furthermore, the bromine atom can participate in halogen bonding, adding another layer of control in crystal design.

Co-crystals are typically formed by combining the active pharmaceutical ingredient (API) with a benign co-former through non-covalent interactions. nih.gov The selection of a co-former is a critical step, often guided by the hydrogen bond propensity between the functional groups of the API and the co-former. mdpi.com Common methods for synthesizing co-crystals and salts that would be applicable to this compound include:

Solvent Evaporation: This is a widely used and reliable method where the API and co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov

Slurry Conversion: In this solution-mediated process, a suspension of the reactants is stirred in a solvent where they have limited solubility. The components dissolve and re-precipitate as the more stable co-crystal form. nih.gov

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are solvent-free or low-solvent methods where mechanical force is used to initiate the formation of co-crystals. nih.govmdpi.com

Hydrothermal Synthesis: This method, used for the related 5-Bromonicotinic acid, involves reacting the components in water under elevated temperature and pressure. This technique has proven effective for generating a series of metal-organic frameworks (MOFs) or coordination polymers, which are a class of co-crystals/salts. researchgate.net

Studies on the closely related 5-Bromonicotinic acid demonstrate its versatility as a building block in coordination chemistry. Through hydrothermal methods, it has been combined with various metal(II) nitrates and ancillary ligands to generate a diverse range of structures, from one-dimensional chains to complex 3D frameworks. researchgate.net The specific co-formers and resulting structures highlight the potential for creating a wide array of crystalline materials from nicotinic acid derivatives.

Table 1: Examples of Co-formers and Ancillary Ligands Used with 5-Bromonicotinic Acid

Metal(II) Ion Ancillary Ligand Resulting Structure Type Reference
Zn(II) None 2D Interdigitated Layers researchgate.net
Cd(II) None 3D Metal-Organic Framework researchgate.net
Co(II) Water 2D Interdigitated Layers researchgate.net
Zn(II) 2,2'-biimidazole 1D Chains researchgate.net
Cd(II) 1,10-phenanthroline 1D Chains researchgate.net
Pb(II) 1,10-phenanthroline 0D Discrete Monomers researchgate.net

Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions

The stability and structure of crystalline forms of this compound are dictated by a network of intermolecular interactions. The primary forces at play are hydrogen bonds, but weaker interactions such as halogen bonds and π-π stacking are also crucial for reinforcing and extending the supramolecular architecture. researchgate.net

Hydrogen Bonding: The carboxylic acid group is a powerful director of structure, capable of forming robust O-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule. In the presence of co-formers, a variety of hydrogen-bonding motifs, known as supramolecular synthons, can be formed. nih.gov For instance, the interaction between a carboxylic acid and a pyridine ring is a well-established and reliable synthon in crystal engineering. In co-crystals of another related molecule, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, with a carboxylic acid, a classic heterodimer is formed through a cyclic R²₂(8) motif involving O—H⋯N and N—H⋯O interactions. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring is a key feature of this compound, enabling it to act as a halogen bond donor. This interaction, where the electrophilic region of the bromine atom is attracted to a nucleophilic atom (like oxygen or nitrogen), is highly directional and plays a significant role in stabilizing crystal lattices. In the structures of 5-Bromonicotinic acid coordination polymers, the bromine atom is instrumental in creating diverse 3D networks through various halogen bonding interactions, including Br···O, Br···Br, and Br···π interactions. researchgate.net A short Br···O(nitro) interaction was also observed in the salt structure of a related bromophenyl compound. researchgate.net

Other Interactions:

π-π Stacking: The aromatic phenyl and pyridine rings provide platforms for π-π stacking interactions, which help to organize the molecules into layers or columns. Weak π–π interactions have been noted between thiadiazolium rings in related structures. researchgate.net

The interplay of these varied interactions governs the final crystal structure. The analysis of crystal structures of the related 5-Bromonicotinic acid reveals that N-H···O and C-H···O hydrogen bonds, in concert with halogen bonds, are essential in extending 1D or 2D motifs into complex 3D supramolecular frameworks. researchgate.net

Table 2: Types of Intermolecular Interactions in Nicotinic Acid Derivatives

Interaction Type Donor Acceptor Role in Crystal Structure Reference
Hydrogen Bond Carboxylic Acid (O-H) Pyridine (N) Primary synthon formation nih.gov
Hydrogen Bond Amine (N-H) Carbonyl (O) Heterodimer formation researchgate.net
Halogen Bond Bromine (Br) Oxygen (O) Reinforcing and extending networks researchgate.netresearchgate.net
Halogen Bond Bromine (Br) Bromine (Br) Reinforcing and extending networks researchgate.net
Halogen Bond Bromine (Br) π-system Reinforcing and extending networks researchgate.net
π-π Interaction Aromatic Ring Aromatic Ring Stacking and stabilization researchgate.net

Polymorphism and Solid-State Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physicochemical properties. The crystallization conditions, particularly the choice of solvent, can influence which polymorphic form is obtained. beilstein-journals.org

While specific studies on the polymorphism of this compound are not available, the phenomenon is common among related compounds. For example, nicotine (B1678760) salts formed with various carboxylic acids have been shown to exist in different solid-state forms, such as anhydrous and dihydrate (solvate) forms. google.com A given sample can consist of a single form or a mixture of multiple forms. google.com This suggests that this compound could also exhibit polymorphism or form solvates depending on the crystallization process. The potential for forming different solid-state structures is a critical consideration in pharmaceutical development, as polymorphs can differ in solubility, stability, and bioavailability.

Mechanical Properties of Crystalline Forms

The mechanical properties of a crystalline solid, such as its elasticity, hardness, and tabletability, are important for its processing and formulation into a final product. Co-crystallization is a known strategy to improve the mechanical properties of APIs. For instance, some co-crystals exhibit improved tabletability compared to the parent components. nih.gov

Currently, there is no specific published data on the mechanical properties of any crystalline forms of this compound. Such studies, which might involve techniques like nanoindentation, would be necessary to characterize the hardness and elastic modulus of its different solid-state forms, providing crucial information for its potential use in solid dosage forms.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Derivative Libraries

The future of 5-(4-Bromophenyl)nicotinic acid research is deeply rooted in the exploration of novel synthetic methodologies and the creation of diverse derivative libraries. The core structure is amenable to a variety of chemical modifications, which can lead to new compounds with potentially enhanced biological activities. nih.gov

Researchers have already demonstrated the feasibility of synthesizing various derivatives from the nicotinic acid scaffold to produce compounds with anti-inflammatory or anticancer properties. nih.govmdpi.com For instance, studies have shown that modifications to the nicotinic acid structure can yield potent anti-inflammatory agents that exhibit activity against key inflammatory mediators. nih.gov Similarly, the synthesis of analogs based on a bromophenyl structure has resulted in compounds with significant anticancer activity, highlighting the value of this chemical group in drug design. mdpi.comnih.govresearchgate.net

Future efforts will likely focus on:

Developing more efficient and scalable synthetic routes to this compound and its precursors, such as p-bromophenylacetic acid. google.com

Creating extensive libraries of derivatives by modifying the pyridine (B92270) ring, the carboxylic acid group, and the bromophenyl moiety. nih.govresearchgate.net This could involve reactions like amidation to form nicotinamides or coupling with other heterocyclic systems. ontosight.ainih.gov

Synthesizing dipeptide derivatives and other conjugates to explore new chemical space and biological activities. nih.gov

These libraries will serve as a crucial resource for screening and identifying new lead compounds with desired pharmacological profiles.

Deeper Mechanistic Elucidation at the Molecular and Cellular Level

A thorough understanding of how this compound and its derivatives function at a molecular and cellular level is critical for their development as therapeutic agents. Nicotinic acid itself is known to exert its effects through various mechanisms, including interaction with G protein-coupled receptors like GPR109A and modulation of enzymes involved in lipid metabolism, such as diacylglycerol acyltransferase-2. nih.govnih.gov

Future research should aim to:

Identify the specific molecular targets of this compound. This involves screening against a panel of receptors, enzymes, and other proteins to pinpoint its primary binding partners.

Investigate the downstream signaling pathways affected by the compound. For example, research on related nicotinic acid derivatives has shown inhibition of inflammatory pathways involving TNF-α, IL-6, iNOS, and COX-2. nih.gov Other studies on nicotinamide (B372718) analogs have pointed to the inhibition of crucial signaling molecules like VEGFR-2, which is involved in angiogenesis. nih.gov

Characterize the compound's effect on cellular processes such as cell proliferation, apoptosis, and migration, particularly in the context of cancer. nih.gov Related molecules have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov

By elucidating these mechanisms, researchers can better predict the therapeutic potential and possible applications of this class of compounds.

Integration of Multi-Omics Data in Research

The complexity of biological systems requires a holistic approach to understanding the effects of new chemical entities. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map the system-wide impact of this compound. nih.govpb.edu.pl

Future research directions include:

Utilizing transcriptomics (RNA-seq) to identify changes in gene expression in cells or tissues treated with the compound, revealing the genetic pathways that are modulated.

Applying proteomics to study alterations in protein levels and post-translational modifications, providing insights into the functional changes induced by the compound.

Employing metabolomics to analyze shifts in metabolic profiles, which can help to understand the compound's influence on cellular metabolism and identify potential biomarkers of its activity.

By integrating these datasets, researchers can construct comprehensive signaling networks that illustrate the interplay between different biological layers. nih.gov This approach can help to uncover novel mechanisms of action, identify new therapeutic targets, and provide a more complete picture of the compound's biological effects, for instance in complex conditions like inflammatory bowel disease. nih.gov

Development of Advanced Computational Models

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of compounds and the prediction of their properties. nih.gov For this compound and its derivatives, advanced computational models will play a crucial role in accelerating research and development.

Key areas for future computational work include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how derivatives of this compound bind to specific protein targets, such as EGFR kinase, COX-2, or tubulin. nih.govmdpi.comijpsjournal.com Such studies can guide the design of more potent and selective inhibitors. nih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can forecast the pharmacokinetic and toxicological properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for further experimental testing. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models: By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of the derivatives and their biological activity, which aids in the design of new molecules with improved efficacy. nih.gov

These computational approaches, which have been successfully applied to similar molecular scaffolds, will be instrumental in refining the design of new drug candidates based on the this compound structure. nih.govijpsjournal.com

Potential for Rational Design of Related Bioactive Molecules

The this compound scaffold is a promising starting point for the rational design of new bioactive molecules with tailored pharmacological properties. nih.gov Rational drug design involves using the knowledge of a biological target's structure and the mechanism of action of a lead compound to create more effective drugs.

Future opportunities in this area include:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound molecule with other chemical groups to improve potency, selectivity, or pharmacokinetic properties. For example, the bromophenyl group could be exchanged for other substituted aryl rings. chemimpex.com

Structure-Based Drug Design: Using the three-dimensional structure of target proteins, identified through mechanistic studies, to design derivatives that fit perfectly into the binding site and exert a specific biological effect.

Fragment-Based Drug Design: Combining small chemical fragments that bind to adjacent sites on a target protein to construct a novel, high-affinity ligand based on the core structure.

The successful application of these strategies to related heterocyclic compounds, such as the development of 1,2,4-triazole (B32235) analogs, demonstrates the high potential for the rational design of novel therapeutics derived from this compound. mdpi.comresearchgate.net

Q & A

Basic Synthesis: What are the standard synthetic routes for 5-(4-Bromophenyl)nicotinic Acid, and how can intermediates be optimized?

Methodological Answer:
A common approach involves coupling a bromophenyl moiety to a nicotinic acid scaffold. For example, Suzuki-Miyaura cross-coupling could link 4-bromophenylboronic acid to a halogenated nicotinic acid derivative. Catalytic steps (e.g., esterification or cyclization, as seen in ) may improve yield. Key intermediates like 5-bromonicotinic acid should be purified via recrystallization (e.g., using ethanol/water mixtures, as in ) or column chromatography. Monitor reaction progress using TLC (silica gel, UV visualization) and confirm intermediates via melting point analysis (e.g., mp 67–69°C for similar bromophenyl derivatives ).

Advanced Synthesis: How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

Methodological Answer:
Optimization requires systematic screening:

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. highlights solid acid catalysts for esterification, reducing side reactions.
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature: Elevated temperatures (80–120°C) accelerate coupling but may degrade sensitive groups. Use reflux conditions with inert gas protection.
  • pH: Acidic conditions stabilize intermediates (e.g., protonation of nicotinic acid, as in ).
    Design a factorial experiment to test variables and analyze yield via HPLC (C18 column, 254 nm detection) .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) to confirm aromatic proton integration (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm).
  • FT-IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and Br-C aromatic bending (~600 cm⁻¹).
  • Elemental Analysis: Verify %C, %H, %N (e.g., C₆H₄BrNO₂ requires C 45.86%, H 2.47% ).
  • Melting Point: Compare to literature values (e.g., similar bromophenyl acids melt at 67–299°C ).

Advanced Characterization: How can advanced mass spectrometry (MS) differentiate isomeric impurities in this compound?

Methodological Answer:

  • High-Resolution MS (HRMS): Confirm molecular ion [M-H]⁻ at m/z 276.97 (C₁₂H₈BrNO₂).
  • MS/MS Fragmentation: Distinct fragmentation patterns for ortho/meta/para isomers. For example, para-substituted bromophenyl derivatives show stable fragment ions at m/z 155 (loss of Br and COOH).
  • Ion Mobility Spectrometry: Separate isomers based on drift time differences.
    Reference databases like PubChem (CID 2735609 ) can validate spectral matches.

Basic Reactivity: How does the bromine substituent influence the acidity of this compound compared to nicotinic acid?

Methodological Answer:
The electron-withdrawing bromine increases acidity by stabilizing the deprotonated carboxylate via resonance. Measure pKa via potentiometric titration in aqueous methanol. Compare to nicotinic acid (pKa ~4.85). Bromine’s meta-directing nature also affects electrophilic substitution reactivity (e.g., nitration occurs at the 3-position of the phenyl ring) .

Advanced Mechanistic Studies: What kinetic models explain the oxidation behavior of this compound under acidic conditions?

Methodological Answer:
Adapt the mechanism from nicotinic acid oxidation ( ):

Protonation of the carboxyl group under acidic conditions.

Reaction with peroxomonosulfate (HSO₅⁻) via a two-step process:

  • Rate-determining formation of an intermediate complex.
  • Fast decomposition to yield N-oxide derivatives.
    Use stopped-flow spectrophotometry to determine rate constants (k) and propose a rate law:
    Rate=k[Acid][HSO5][H+]1\text{Rate} = k[\text{Acid}][\text{HSO}_5^-][\text{H}^+]^{-1}

Validate via Arrhenius plots to compute activation energy .

Data Contradictions: How to resolve discrepancies in reported yields for this compound synthesis?

Methodological Answer:

  • Troubleshooting Variables:
    • Catalyst Purity: Impure Pd catalysts (e.g., <97% ) reduce coupling efficiency.
    • Moisture Sensitivity: Hydrolysis of boronic acid intermediates (e.g., 4-bromophenylboronic acid ) lowers yield. Use anhydrous solvents and molecular sieves.
    • Byproduct Formation: Monitor for debromination via GC-MS and optimize stoichiometry (e.g., 1.2:1 boronic acid:halide ratio).
  • Statistical Analysis: Apply ANOVA to identify significant factors in replicated experiments .

Advanced Applications: How can this compound serve as a pharmacophore in drug discovery?

Methodological Answer:

  • Target Engagement: The bromine atom enhances lipophilicity (logP \sim2.8) for blood-brain barrier penetration.
  • Structure-Activity Relationship (SAR): Modify the carboxyl group to esters or amides (e.g., tert-butyl esters ) to probe receptor binding.
  • In Vivo Studies: Radiolabel with ⁷⁷Br for PET imaging of target distribution (e.g., GPCR ligands ).
    Reference analogues like AS1269574 () for receptor affinity assays .

Safety and Handling

  • PPE: Gloves, goggles, and lab coat ( ).
  • Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal.
  • Environmental Impact: Brominated compounds may bioaccumulate; assess via OECD 301D biodegradation tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.